molecular formula C21H15ClFN5OS B4314396 4,7-diamino-2-[(2-chlorobenzyl)sulfanyl]-5-(4-fluorophenyl)-5H-pyrano[2,3-d]pyrimidin-6-yl cyanide

4,7-diamino-2-[(2-chlorobenzyl)sulfanyl]-5-(4-fluorophenyl)-5H-pyrano[2,3-d]pyrimidin-6-yl cyanide

Cat. No.: B4314396
M. Wt: 439.9 g/mol
InChI Key: PPGRKLAFOSIMLB-UHFFFAOYSA-N
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Description

4,7-Diamino-2-[(2-chlorobenzyl)thio]-5-(4-fluorophenyl)-5H-pyrano[2,3-d]pyrimidine-6-carbonitrile is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,7-diamino-2-[(2-chlorobenzyl)sulfanyl]-5-(4-fluorophenyl)-5H-pyrano[2,3-d]pyrimidin-6-yl cyanide typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions to form the pyrano[2,3-d]pyrimidine core.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4,7-Diamino-2-[(2-chlorobenzyl)thio]-5-(4-fluorophenyl)-5H-pyrano[2,3-d]pyrimidine-6-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, especially at the amino and thioether groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride or potassium carbonate in dimethylformamide (DMF).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

4,7-Diamino-2-[(2-chlorobenzyl)thio]-5-(4-fluorophenyl)-5H-pyrano[2,3-d]pyrimidine-6-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,7-diamino-2-[(2-chlorobenzyl)sulfanyl]-5-(4-fluorophenyl)-5H-pyrano[2,3-d]pyrimidin-6-yl cyanide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4,7-Diamino-2-[(2-chlorobenzyl)sulfanyl]-5-(2-fluorophenyl)-5H-pyrano[2,3-d]pyrimidine-6-carbonitrile
  • 4,7-Diamino-2-[(2-chlorobenzyl)thio]-5-(3-fluorophenyl)-5H-pyrano[2,3-d]pyrimidine-6-carbonitrile

Uniqueness

The uniqueness of 4,7-diamino-2-[(2-chlorobenzyl)sulfanyl]-5-(4-fluorophenyl)-5H-pyrano[2,3-d]pyrimidin-6-yl cyanide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields .

Properties

IUPAC Name

4,7-diamino-2-[(2-chlorophenyl)methylsulfanyl]-5-(4-fluorophenyl)-5H-pyrano[2,3-d]pyrimidine-6-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15ClFN5OS/c22-15-4-2-1-3-12(15)10-30-21-27-18(25)17-16(11-5-7-13(23)8-6-11)14(9-24)19(26)29-20(17)28-21/h1-8,16H,10,26H2,(H2,25,27,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPGRKLAFOSIMLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CSC2=NC(=C3C(C(=C(OC3=N2)N)C#N)C4=CC=C(C=C4)F)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15ClFN5OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4,7-diamino-2-[(2-chlorobenzyl)sulfanyl]-5-(4-fluorophenyl)-5H-pyrano[2,3-d]pyrimidin-6-yl cyanide
Reactant of Route 2
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4,7-diamino-2-[(2-chlorobenzyl)sulfanyl]-5-(4-fluorophenyl)-5H-pyrano[2,3-d]pyrimidin-6-yl cyanide
Reactant of Route 3
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4,7-diamino-2-[(2-chlorobenzyl)sulfanyl]-5-(4-fluorophenyl)-5H-pyrano[2,3-d]pyrimidin-6-yl cyanide
Reactant of Route 4
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4,7-diamino-2-[(2-chlorobenzyl)sulfanyl]-5-(4-fluorophenyl)-5H-pyrano[2,3-d]pyrimidin-6-yl cyanide
Reactant of Route 5
Reactant of Route 5
4,7-diamino-2-[(2-chlorobenzyl)sulfanyl]-5-(4-fluorophenyl)-5H-pyrano[2,3-d]pyrimidin-6-yl cyanide
Reactant of Route 6
Reactant of Route 6
4,7-diamino-2-[(2-chlorobenzyl)sulfanyl]-5-(4-fluorophenyl)-5H-pyrano[2,3-d]pyrimidin-6-yl cyanide

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